5-(2-Bromophenyl)isoxazole 5-(2-Bromophenyl)isoxazole
Brand Name: Vulcanchem
CAS No.: 387358-52-3
VCID: VC2335367
InChI: InChI=1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H
SMILES: C1=CC=C(C(=C1)C2=CC=NO2)Br
Molecular Formula: C9H6BrNO
Molecular Weight: 224.05 g/mol

5-(2-Bromophenyl)isoxazole

CAS No.: 387358-52-3

Cat. No.: VC2335367

Molecular Formula: C9H6BrNO

Molecular Weight: 224.05 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Bromophenyl)isoxazole - 387358-52-3

Specification

CAS No. 387358-52-3
Molecular Formula C9H6BrNO
Molecular Weight 224.05 g/mol
IUPAC Name 5-(2-bromophenyl)-1,2-oxazole
Standard InChI InChI=1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H
Standard InChI Key CFIWXQDRNFECMZ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=CC=NO2)Br
Canonical SMILES C1=CC=C(C(=C1)C2=CC=NO2)Br

Introduction

Fundamental Characteristics and Properties

Chemical Identity and Structure

5-(2-Bromophenyl)isoxazole (CID 2735606) is characterized by its distinctive heterocyclic structure incorporating an isoxazole moiety attached to a 2-bromophenyl group. The isoxazole ring consists of three carbon atoms, one nitrogen atom, and one oxygen atom arranged in a five-membered aromatic system. The compound features a bromine atom at the ortho position of the phenyl ring, creating a unique electronic and steric environment .

The molecular structure can be represented through various notations:

ParameterValue
Molecular FormulaC₉H₆BrNO
Molecular Weight224.05 g/mol
IUPAC Name5-(2-bromophenyl)-1,2-oxazole
InChIInChI=1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H
InChIKeyCFIWXQDRNFECMZ-UHFFFAOYSA-N
SMILESC1=CC=C(C(=C1)C2=CC=NO2)Br
CAS Number387358-52-3

Synthetic Pathways and Preparation

Cycloaddition Reactions

The most common approach involves 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes or alkenes. For 5-(2-Bromophenyl)isoxazole, this would likely involve a nitrile oxide derived from a 2-bromobenzaldehyde derivative.

Chalcone-Based Synthesis

Another potential synthetic route is through brominated chalcone intermediates, similar to the methodology described for 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole . This approach involves:

  • Formation of a brominated chalcone

  • Reaction with hydroxylamine hydrochloride under acidic conditions

  • Cyclization under basic conditions to form the isoxazole ring

The reaction mechanism involves ketone addition reactions resulting in imine formation followed by heterocycle formation. The carbonyl π bond breaks and a new π bond forms to nitrogen. During heterocycle formation, two sigma bonds of leaving groups break and a sigma bond and π bond form, completing the aromatic heterocycle synthesis .

Reaction Conditions and Optimization

Based on synthetic procedures for analogous compounds, the following reaction conditions might be employed:

StageReagentsConditionsNotes
Initial ReactionHydroxylamine hydrochloride, ethanolReflux (50-60°C), acidic pHFormation of ketoxime intermediate
CyclizationSodium hydroxide or potassium hydroxideReflux (2-3 hours), basic pHHeterocycle formation
PurificationColumn chromatography (30% ethyl acetate/70% hexanes)Room temperatureProduct isolation

Monitoring of the reaction progress can be effectively accomplished through TLC analysis, as demonstrated in the synthesis of related isoxazole compounds .

Chemical Reactivity and Transformations

Structure-Reactivity Relationships

The reactivity of 5-(2-Bromophenyl)isoxazole is influenced by several structural factors:

  • The electron-withdrawing nature of the isoxazole ring affects the electronic distribution within the molecule

  • The ortho-positioned bromine atom creates both steric constraints and electronic effects

  • The aromatic character of both the isoxazole and phenyl rings contributes to stability while still allowing for selective functionalization

These characteristics make 5-(2-Bromophenyl)isoxazole a potentially versatile intermediate for further synthetic transformations.

Biological Activities and Applications

Structure-Activity Relationships

The biological activity of isoxazole derivatives is strongly influenced by their substitution patterns. Several isoxazole compounds with different substituents have shown varied biological effects:

  • 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide (MO5) demonstrated immunomodulatory properties

  • Some 4,5-diarylisoxazol-3-carboxylic acids exhibited inhibitory activity toward lipooxygenase (LOX) and COX-2, suggesting anti-inflammatory potential

  • Certain isoxazole derivatives have shown potential as leukotriene synthesis inhibitors

The presence of the 2-bromophenyl group in 5-(2-Bromophenyl)isoxazole may confer specific biological activities that could be explored in future studies.

Comparative Analysis with Related Compounds

Structural Comparisons

5-(2-Bromophenyl)isoxazole can be compared with other halogenated isoxazole derivatives to understand structure-property relationships:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
5-(2-Bromophenyl)isoxazoleC₉H₆BrNO224.05Bromine at ortho position of phenyl ring
5-(5-Bromo-2-thienyl)isoxazoleC₇H₄BrNOS230.08Bromo-thienyl substituent instead of bromophenyl
3-Bromo-5-(2-hydroxyethyl)isoxazoleC₅H₆BrNO₂192.01Bromine at position 3, hydroxyethyl at position 5
5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazoleC₁₆H₁₂ClNO₂285.72Chlorine at meta position, additional methoxyphenyl group

These structural variations significantly influence the physicochemical properties and reactivity patterns of the different compounds.

Property and Reactivity Differences

Differences in halogen position and additional functional groups affect various properties:

  • The position of the bromine atom (ortho in 5-(2-Bromophenyl)isoxazole vs. other positions in related compounds) influences steric effects and reaction accessibility

  • The electronic properties of different substituents (bromine vs. chlorine, phenyl vs. thienyl) alter electron distribution and reactivity

  • Additional functional groups (like the hydroxyethyl in 3-Bromo-5-(2-hydroxyethyl)isoxazole) provide further sites for chemical transformations

Application Differences

The structural variations among these isoxazole derivatives lead to different potential applications:

  • 5-(2-Bromophenyl)isoxazole may serve as a valuable synthetic intermediate for cross-coupling reactions due to its reactive bromine atom in the ortho position

  • Compounds with additional functional groups like hydroxyethyl offer opportunities for further derivatization

  • The different substitution patterns likely confer varying biological activities and pharmaceutical potential

Future Research Directions

Synthetic Opportunities

Future research on 5-(2-Bromophenyl)isoxazole could focus on:

  • Development of more efficient and selective synthetic routes

  • Exploration of green chemistry approaches to its preparation

  • Investigation of its potential as a building block for more complex molecules through selective functionalization

Biological Evaluation

Given the biological activities observed in related isoxazole derivatives, future studies might explore:

  • Systematic evaluation of the compound's effects on immune function and inflammatory pathways

  • Structure-activity relationship studies through preparation and testing of structural analogs

  • Investigation of potential applications in pharmaceutical research and development

Material Science Applications

The unique structural characteristics of 5-(2-Bromophenyl)isoxazole might also be exploited in material science applications:

  • Development of functional materials with specific electronic or optical properties

  • Exploration of its potential in coordination chemistry and metal-organic frameworks

  • Investigation of polymer science applications through appropriate functionalization

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